molecular formula C19H20N2O3 B7141238 N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide

Cat. No.: B7141238
M. Wt: 324.4 g/mol
InChI Key: IEDTYIGJIYQXHG-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-5-7-14(12-13)18(22)20-15-10-11-21(19(15)23)16-8-3-4-9-17(16)24-2/h3-9,12,15H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDTYIGJIYQXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the benzamide moiety. Key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Benzamide Moiety: This can be done through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

For large-scale production, the synthesis route is optimized for yield and purity. Industrial methods may involve:

    Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: To improve efficiency and scalability.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-methylbenzamide: shares structural similarities with other benzamide derivatives and pyrrolidinone-containing compounds.

    Urapidil: A compound with a similar pyrrolidinone structure, used as an antihypertensive agent.

    2-Methoxyphenyl isocyanate: Another compound featuring the methoxyphenyl group, used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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